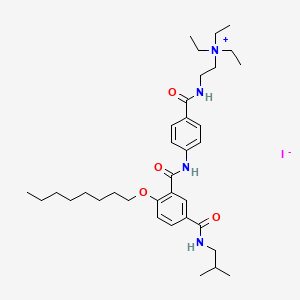
Ammonium, (2-(p-(5-(isobutylcarbamoyl)-2-octyloxybenzamido)benzamido)ethyl)triethyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (2-(p-(5-(isobutylcarbamoyl)-2-octyloxybenzamido)benzamido)ethyl)triethyl-, iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners
Vorbereitungsmethoden
The synthesis of ammonium, (2-(p-(5-(isobutylcarbamoyl)-2-octyloxybenzamido)benzamido)ethyl)triethyl-, iodide involves multiple stepsCommon reagents used in the synthesis include alkyl halides, tertiary amines, and iodide salts . The reaction conditions often involve the use of solvents such as benzene, ethylene dichloride, dioxane, and acetone . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Ammonium, (2-(p-(5-(isobutylcarbamoyl)-2-octyloxybenzamido)benzamido)ethyl)triethyl-, iodide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions may result in the replacement of the iodide group with other functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its antimicrobial properties and potential use in disinfectants . In medicine, it is explored for its potential therapeutic effects, particularly in targeting specific molecular pathways. In industry, it is used in the production of surfactants and fabric softeners due to its surface-active properties .
Wirkmechanismus
The mechanism of action of ammonium, (2-(p-(5-(isobutylcarbamoyl)-2-octyloxybenzamido)benzamido)ethyl)triethyl-, iodide involves its interaction with microbial cell membranes. The compound’s quaternary ammonium structure allows it to adsorb onto and penetrate the cell wall of bacteria, leading to the disorganization of cell membrane structures and leakage of low molecular weight components . This results in the inhibition of microbial growth and eventual cell death.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ammonium, (2-(p-(5-(isobutylcarbamoyl)-2-octyloxybenzamido)benzamido)ethyl)triethyl-, iodide include other quaternary ammonium compounds such as benzalkonium chloride and cetyltrimethylammonium bromide . These compounds share similar antimicrobial properties but differ in their specific structures and applications. For example, benzalkonium chloride is widely used in disinfectants and antiseptics, while cetyltrimethylammonium bromide is commonly used in surfactants and detergents. The unique structure of this compound provides it with distinct properties that may offer advantages in specific applications.
Eigenschaften
CAS-Nummer |
89366-89-2 |
|---|---|
Molekularformel |
C35H55IN4O4 |
Molekulargewicht |
722.7 g/mol |
IUPAC-Name |
triethyl-[2-[[4-[[5-(2-methylpropylcarbamoyl)-2-octoxybenzoyl]amino]benzoyl]amino]ethyl]azanium;iodide |
InChI |
InChI=1S/C35H54N4O4.HI/c1-7-11-12-13-14-15-24-43-32-21-18-29(34(41)37-26-27(5)6)25-31(32)35(42)38-30-19-16-28(17-20-30)33(40)36-22-23-39(8-2,9-3)10-4;/h16-21,25,27H,7-15,22-24,26H2,1-6H3,(H2-,36,37,38,40,41,42);1H |
InChI-Schlüssel |
YLIUOWXSWDEXGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(=O)NCC(C)C)C(=O)NC2=CC=C(C=C2)C(=O)NCC[N+](CC)(CC)CC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




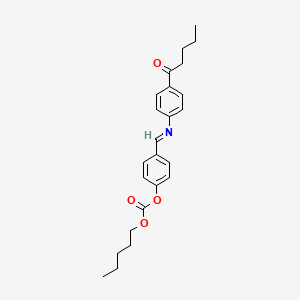
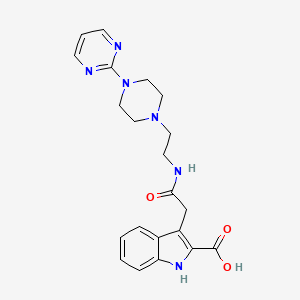

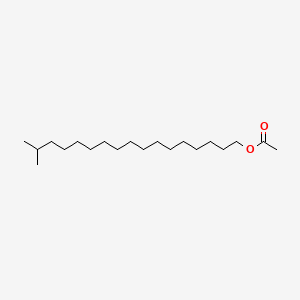
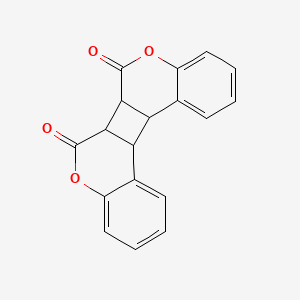
![4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12692118.png)
![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)
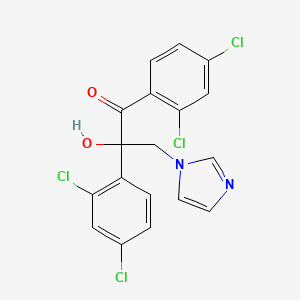

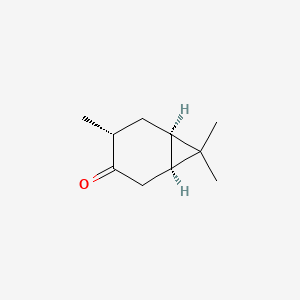
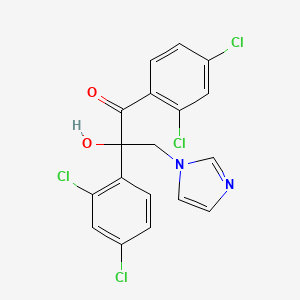
![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)
